N-(4-Methoxyphenyl)-4-oxo-L-isoleucine Ethyl Ester
Description
Properties
Molecular Formula |
C15H21NO4 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
ethyl (2S,3R)-2-(4-methoxyanilino)-3-methyl-4-oxopentanoate |
InChI |
InChI=1S/C15H21NO4/c1-5-20-15(18)14(10(2)11(3)17)16-12-6-8-13(19-4)9-7-12/h6-10,14,16H,5H2,1-4H3/t10-,14-/m0/s1 |
InChI Key |
GBGNRFZGTLOKJF-HZMBPMFUSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]([C@@H](C)C(=O)C)NC1=CC=C(C=C1)OC |
Canonical SMILES |
CCOC(=O)C(C(C)C(=O)C)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Biotechnological Synthesis via Transaminases
Martinez-Force et al. (1991) pioneered an enzymatic route using L-isoleucine as the starting material. The amino group of L-isoleucine was protected via acetylation, followed by oxidation of the β-carbon using a recombinant transaminase to introduce the 4-oxo group. The resulting 4-oxo-L-isoleucine was then coupled with 4-methoxyphenylamine using carbodiimide-mediated activation (EDC/HOBt) in dimethylformamide (DMF). Final esterification with ethanol in the presence of sulfuric acid yielded the target compound. Key parameters include:
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Transaminase Activity | 30°C, pH 7.5, 24 h | 65 |
| Coupling Reaction | EDC (1.2 eq), HOBt (1.5 eq), 0°C | 78 |
| Esterification | H₂SO₄, ethanol reflux, 6 h | 85 |
This method achieves moderate yields but requires specialized enzymatic reagents, limiting scalability.
Chemical Synthesis via Friedel-Crafts Acylation
Narender et al.’s Optimized Route (2006)
Narender et al. developed a purely chemical synthesis starting from ethyl 4-oxo-L-norvalinate. The key step involves Friedel-Crafts acylation to introduce the 4-methoxyphenyl group:
-
Activation : Ethyl 4-oxo-L-norvalinate was treated with oxalyl chloride to form the acyl chloride intermediate.
-
Coupling : The acyl chloride reacted with 4-methoxyaniline in dichloromethane (DCM) using triethylamine (TEA) as a base.
-
Oxidation : The intermediate was oxidized with pyridinium chlorochromate (PCC) to ensure complete formation of the 4-oxo group.
Optimization Data :
Challenges in Stereochemical Control
The L-configuration of isoleucine must be preserved during synthesis. Sauvaire et al. (1998) addressed this by employing chiral auxiliaries, such as (S)-4-benzyl-2-oxazolidinone, to direct stereochemistry during coupling. This method, however, added two extra steps (auxiliary attachment/removal), reducing overall yield to 62%.
Solid-Phase Peptide Synthesis (SPPS) Modifications
Fragment Condensation Strategy
Recent advances adapted SPPS techniques for small molecules. A γ-lactam-thiazole intermediate (similar to SARS-CoV 3CL protease inhibitor syntheses) was coupled with 4-methoxyphenyl-modified amino acids. The ester group was introduced via on-resin esterification using ethyl chloroformate.
Key Advantages :
-
Purity : HPLC purification achieved >99% enantiomeric excess.
-
Scalability : Multi-gram synthesis feasible with automated platforms.
Limitations :
-
High cost of resin and reagents.
-
Requires expertise in peptide chemistry.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Enzymatic | 65–78 | 85 | Moderate | $$ |
| Chemical | 78–92 | 95 | High | $ |
| SPPS | 90 | 99 | Low | $$$$ |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction of the oxo group can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(4-Methoxyphenyl)-4-oxo-L-isoleucine Ethyl Ester serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and oxidoreductases. Its structural features make it a suitable candidate for investigating the mechanisms of these enzymes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug precursor. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry
In the material science industry, this compound can be used in the synthesis of polymers and other materials with specific properties. Its functional groups allow for easy incorporation into polymer chains, enhancing the material’s characteristics.
Mechanism of Action
The mechanism by which N-(4-Methoxyphenyl)-4-oxo-L-isoleucine Ethyl Ester exerts its effects depends on its interaction with specific molecular targets. For instance, in enzymatic reactions, the ester group can be hydrolyzed by esterases, releasing the active form of the compound. The methoxyphenyl group may interact with various receptors or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Ethyl Esters and Methoxyphenyl Groups
2-(4-Methoxybenzoyl)-4-(4-Methoxyphenyl)-4-oxo-but-2-enoic Acid Ethyl Ester
- Structure : Contains dual 4-methoxyphenyl groups and an α,β-unsaturated ketone.
- Synthesis : Prepared via condensation reactions under basic conditions (K₂CO₃, DMSO, 80°C) .
- Key Difference: The conjugated enone system enhances reactivity in Michael additions, unlike the saturated isoleucine backbone of the target compound.
Ethyl 4-Methoxycinnamate
- Structure : Ethyl ester of 4-methoxycinnamic acid (C₁₂H₁₄O₃).
- Applications : Used in cosmetics and UV filters due to its stability and low toxicity .
- Comparison: Lacks the amino acid backbone but shares the ethyl ester and para-methoxy substitution. This simplification reduces steric hindrance, improving solubility in non-polar solvents.
(3,5-Difluoro-4-Methoxyphenyl)oxo-acetic Acid Ethyl Ester
- Structure : Fluorinated methoxyphenyl group with an oxo-acetic acid ethyl ester.
- Properties: Fluorine atoms increase electronegativity, enhancing metabolic stability compared to the non-fluorinated target compound .
4-(4-Methoxyphenoxy)-3-oxo-butanoic Acid Ethyl Ester
- Structure: Phenoxy ether linkage instead of a direct phenyl attachment.
Methyl Ester Analogues
(4-Methoxymethylphenyl)oxoacetic Acid Methyl Ester
- Structure : Methyl ester with a methoxymethylphenyl group.
- Impact of Ester Choice : Methyl esters generally exhibit higher volatility but lower hydrolytic stability compared to ethyl esters, as seen in the target compound .
1-(4-Methoxybenzyl)-4-(4-Methoxyphenyl)-5-methylene-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic Acid Methyl Ester
Heterocyclic and Pharmacologically Active Analogues
N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester
- Structure : Oxazole heterocycle linked to a glycine methyl ester.
- Biological Relevance : The oxazole ring enhances binding to hydrophobic pockets in enzymes, a feature absent in the target compound’s linear structure .
Imidafenacin Intermediate (Ethyl Ester of 2-Methyl-5-(4-Methoxyphenyl)-3-(4-Methylphenyl)-1,3,4-thiadiazole)
Comparative Data Table
Key Findings and Insights
- Ester Group Impact : Ethyl esters generally offer better hydrolytic stability than methyl esters, critical for prolonged shelf life in pharmaceuticals .
- Substituent Effects : Fluorination or heterocyclic incorporation (e.g., oxazole, thiadiazole) enhances metabolic stability and target binding .
- Synthetic Flexibility : Compounds with α,β-unsaturated ketones (e.g., ) enable diverse derivatization, whereas saturated backbones (e.g., target compound) prioritize stereochemical control .
Q & A
Q. What are the recommended methodologies for synthesizing N-(4-Methoxyphenyl)-4-oxo-L-isoleucine Ethyl Ester?
Synthesis typically involves multi-step protocols:
- Step 1 : Condensation of 4-methoxyaniline with a protected L-isoleucine derivative (e.g., tert-butyloxycarbonyl (Boc)-protected isoleucine) under coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
- Step 2 : Oxidation of the intermediate to introduce the 4-oxo group using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane .
- Step 3 : Esterification with ethanol in the presence of acidic catalysts (e.g., H₂SO₄) to form the ethyl ester .
- Key Validation : Monitor reaction progress via TLC and confirm purity using HPLC (≥98% purity threshold) .
Q. How should researchers characterize the structural integrity of this compound?
Essential analytical techniques include:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the methoxyphenyl (δ 3.8 ppm for OCH₃), ethyl ester (δ 1.3–4.2 ppm), and isoleucine backbone (α-proton at δ 3.5–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak at m/z ~336.2) .
- X-ray Crystallography : For absolute configuration confirmation, refine crystal structures using SHELXL .
Advanced Research Questions
Q. How can researchers address challenges in chiral resolution during synthesis?
Chiral purity is critical due to the L-isoleucine moiety:
Q. What experimental designs are optimal for studying metabolic stability?
Evaluate stability under physiological conditions:
- In vitro Assays : Incubate with liver microsomes (human/rat) at 37°C, monitor degradation via LC-MS/MS, and calculate half-life (t₁/₂) .
- pH Stability : Test in buffers (pH 1–9) to simulate gastrointestinal conditions; use spectrophotometric quantification .
- Light Sensitivity : Store solutions in amber vials at -20°C to prevent photodegradation of the methoxyphenyl group .
Q. How can computational modeling predict bioactivity against therapeutic targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., proteases or kinases). Focus on hydrogen bonding with the 4-oxo group and hydrophobic interactions with the methoxyphenyl moiety .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability; analyze root-mean-square deviation (RMSD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
